methyl (4-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)phenyl)carbamate
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Description
Methyl (4-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H16N4O5S2 and its molecular weight is 420.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl N-(4-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}phenyl)carbamate is a compound that has been synthesized as part of a class of molecules known as 1,2,4-oxadiazoles . These compounds have been found to have anti-infective properties, acting against a variety of pathogens including bacteria, viruses, and parasites
Mode of Action
It is known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target, potentially inhibiting its function and leading to the anti-infective properties observed.
Biochemical Pathways
Given the broad anti-infective activity of 1,2,4-oxadiazoles, it is likely that multiple pathways are affected . These could include pathways involved in the replication and survival of the pathogen.
Result of Action
Given its anti-infective properties, it is likely that the compound inhibits the growth or survival of pathogens, leading to a reduction in infection .
Properties
IUPAC Name |
methyl N-[4-[[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c1-25-17(22)18-11-4-6-12(7-5-11)28(23,24)21-13-8-9-27-14(13)16-19-15(20-26-16)10-2-3-10/h4-10,21H,2-3H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAFKHCSIOYTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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